molecular formula C7H7IO2S B8767301 Methyl 4-iodo-5-methylthiophene-2-carboxylate

Methyl 4-iodo-5-methylthiophene-2-carboxylate

Cat. No. B8767301
M. Wt: 282.10 g/mol
InChI Key: KZNQIXNXLRMRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-iodo-5-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H7IO2S and its molecular weight is 282.10 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 4-iodo-5-methylthiophene-2-carboxylate

Molecular Formula

C7H7IO2S

Molecular Weight

282.10 g/mol

IUPAC Name

methyl 4-iodo-5-methylthiophene-2-carboxylate

InChI

InChI=1S/C7H7IO2S/c1-4-5(8)3-6(11-4)7(9)10-2/h3H,1-2H3

InChI Key

KZNQIXNXLRMRIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(=O)OC)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 5-methylthiophene-2-carboxylate (287 mg, 1.837 mmol) in MeOH (7 mL), was added silver sulfate (687 mg, 2.205 mmol) and I2 (513 mg, 2.021 mmol). The mixture was stirred at room temperature under N2 overnight. The reaction was quenched with sat. Na2SO3. The aqueous layer was extracted with EtOAc (3×). The combined organic layers were washed with brine (1×), dried (Na2SO4) and concentrated in vacuo. This was purified by flash chromatography (Biotage Horizon, 25M, Si, ˜20 mL/min, 100% hexanes for 144 mL, gradient to 10% EtOAc in hexanes over 1140 mL) to afford in order of elution methyl 4-iodo-5-methylthiophene-2-carboxylate. LCMS calc.=207.1. found=206.9 (M+Na)+. 1H NMR (500 MHz, CDCl3): δ 767 (s, 1H); 3.87 (s, 3H); 2.46 (s, 3H).
Quantity
287 mg
Type
reactant
Reaction Step One
Name
Quantity
513 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
687 mg
Type
catalyst
Reaction Step One

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